Epimagnolin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

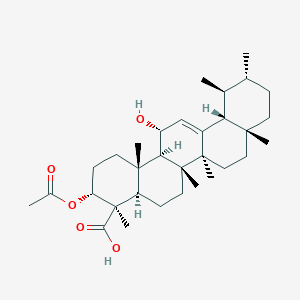

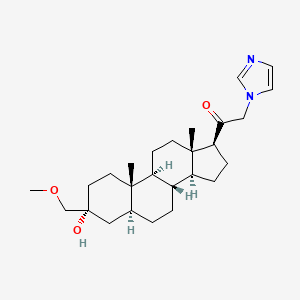

Epimagnolin A is a lignan compound derived from the flower buds of Magnolia fargesii, a plant traditionally used in Asian medicine for treating headaches and nasal congestion . This compound has garnered attention due to its various pharmacological activities, including antiplasmodial and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Epimagnolin A typically involves the following steps:

Starting Materials: The synthesis begins with commercially available phenylpropanoids.

Formation of the Furofuran Lignan Core: This involves a series of cyclization reactions under acidic or basic conditions to form the tetrahydrofurofuranoid structure.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound can be achieved through:

Extraction from Natural Sources: Large-scale extraction from Magnolia fargesii using solvents like ethanol or methanol.

Biotechnological Methods: Utilizing microbial fermentation processes to produce the compound from simpler precursors.

Análisis De Reacciones Químicas

Types of Reactions

Epimagnolin A undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Quinones and other oxidized lignans.

Reduced Derivatives: Dihydro lignans.

Substituted Derivatives: Various functionalized lignans with altered pharmacological properties.

Aplicaciones Científicas De Investigación

Epimagnolin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.

Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.

Medicine: Explored for its antiplasmodial activity against malaria parasites and its anti-inflammatory effects in human cells

Mecanismo De Acción

Epimagnolin A exerts its effects through several mechanisms:

Antiplasmodial Activity: It inhibits the growth of Plasmodium species by interfering with their metabolic pathways.

Anti-inflammatory Effects: It modulates the activity of inflammatory mediators such as p38 MAPK in human cells.

Enzyme Inhibition: It inhibits the activity of UDP-glucuronosyltransferase enzymes in human liver microsomes, affecting drug metabolism.

Comparación Con Compuestos Similares

Epimagnolin A is compared with other tetrahydrofurofuranoid lignans such as:

- Eudesmin

- Fargesin

- Magnolin

- Yangambin

Uniqueness

This compound is unique due to its specific inhibitory effects on UDP-glucuronosyltransferase 1A1 and 1A3 activities, which are not as pronounced in the other lignans . This makes it particularly interesting for studying drug-drug interactions and metabolic pathways.

Propiedades

Fórmula molecular |

C23H28O7 |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |

Clave InChI |

MFIHSKBTNZNJIK-FRMGNDQPSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)

![(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine](/img/structure/B10829479.png)

![1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one](/img/structure/B10829481.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B10829493.png)

![(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B10829497.png)